REACTION_CXSMILES
|
COC(C1C2C(=CC(O)=CC=2)N(C2CCCCO2)N=1)C.[C:21]([O:25][C:26]([NH:28][S:29]([CH3:32])(=[O:31])=[O:30])=[O:27])([CH3:24])([CH3:23])[CH3:22].C1(C)C=CC=CC=1>C1(C)C=CC=CC=1>[C:21]([O:25][C:26]([NH:28][S:29]([CH3:32])(=[O:31])=[O:30])=[O:27])([CH3:24])([CH3:23])[CH3:22] |f:1.2|
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
3-(1-Methoxyethyl)-1-(tetrahydro-2H-pyran-2-yl)-indazol-6-ol
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
COC(C)C1=NN(C2=CC(=CC=C12)O)C1OCCCC1
|
Name
|
N-tert-butoxycarbonylmethanesulfonamide toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NS(=O)(=O)C.C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.889 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |